molecular formula C13H11NO3 B1391150 2-Methoxy-5-(pyridin-3-yl)benzoic acid CAS No. 1214356-39-4

2-Methoxy-5-(pyridin-3-yl)benzoic acid

Cat. No.: B1391150
CAS No.: 1214356-39-4
M. Wt: 229.23 g/mol
InChI Key: QRWKISQBVYFWTE-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pyridin-3-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a methoxy group at the second position and a pyridin-3-yl group at the fifth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(pyridin-3-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid and 3-bromopyridine.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-methoxybenzoic acid with 3-bromopyridine in the presence of a palladium catalyst and a base.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-(pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be carried out using ammonia (NH3) or amines.

Major Products:

    Oxidation: Formation of 2-carboxy-5-(pyridin-3-yl)benzoic acid.

    Reduction: Formation of 2-methoxy-5-(piperidin-3-yl)benzoic acid.

    Substitution: Formation of 2-halo-5-(pyridin-3-yl)benzoic acid or 2-amino-5-(pyridin-3-yl)benzoic acid.

Scientific Research Applications

2-Methoxy-5-(pyridin-3-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(pyridin-3-yl)benzoic acid depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific proteins or enzymes, inhibiting their activity and leading to therapeutic effects.

    Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.

Comparison with Similar Compounds

    2-Methoxybenzoic acid: Lacks the pyridin-3-yl group, making it less versatile in terms of chemical reactivity and applications.

    5-(Pyridin-3-yl)benzoic acid: Lacks the methoxy group, which may affect its solubility and electronic properties.

    2-Methoxy-5-(pyridin-2-yl)benzoic acid: Similar structure but with the pyridine ring attached at a different position, potentially leading to different chemical and biological properties.

Uniqueness: 2-Methoxy-5-(pyridin-3-yl)benzoic acid is unique due to the presence of both the methoxy and pyridin-3-yl groups, which confer distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-methoxy-5-pyridin-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-5-4-9(7-11(12)13(15)16)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWKISQBVYFWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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